2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate
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Overview
Description
2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of 2-methylprop-2-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into sulfonamides.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various substituted carbamates and sulfonamides
Scientific Research Applications
2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is used in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with various molecular targets. The sulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- [(2-methylprop-2-en-1-yl)oxy]benzene
- 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene
- 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
Uniqueness
2-Methylprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to its combination of a sulfonyl group and a carbamate moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
CAS No. |
63924-64-1 |
---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-methylprop-2-enyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C12H15NO4S/c1-9(2)8-17-12(14)13-18(15,16)11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3,(H,13,14) |
InChI Key |
RYIAIILXRDXGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(=C)C |
Origin of Product |
United States |
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